![molecular formula C25H18FN3S B2563604 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-66-8](/img/structure/B2563604.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
Übersicht
Beschreibung
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C25H18FN3S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile, commonly referred to as a thiazole derivative, is a complex organic compound with significant potential in medicinal chemistry. The compound has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.
The molecular formula of the compound is , and it has a molar mass of 393.5 g/mol. The structure includes a thiazole ring and a biphenyl moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- P-glycoprotein (P-gp) Interaction : Studies indicate that the compound exhibits preferential selectivity towards P-gp, an ATP-binding cassette transporter involved in drug efflux. It stimulates ATPase activity, enhancing the understanding of its pharmacokinetics and potential for overcoming multidrug resistance in cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties.
Case Study: In Vivo Efficacy
In a study involving murine models, the compound was administered at varying doses. Results showed a marked reduction in tumor volume and weight without apparent side effects, indicating its potential as a therapeutic agent against tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 10 µg/mL | Moderate |
Escherichia coli | 15 µg/mL | Moderate |
Candida albicans | 5 µg/mL | High |
The results indicate that the compound is particularly effective against Candida albicans, showcasing its potential for antifungal applications .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in determining its biological activity. Variations in substituents on the thiazole and biphenyl rings can significantly influence potency and selectivity.
Table 2: Summary of SAR Findings
Substituent Variation | Observed Activity |
---|---|
Fluorine on phenyl group | Increased potency |
Methyl group on thiazole | Enhanced selectivity |
Biphenyl configuration | Broadens activity spectrum |
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole rings and the introduction of biphenyl and acrylonitrile moieties. Structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have indicated that compounds related to thiazole derivatives exhibit promising anticancer properties. For instance, research has shown that certain thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the biphenyl group enhances the compound's efficacy by improving its interaction with biological targets .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. The unique structural features of (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have demonstrated that specific substitutions on the biphenyl or thiazole rings can enhance inhibitory activity against enzymes involved in cancer progression or microbial resistance mechanisms. This makes it a candidate for further exploration in drug design aimed at treating resistant infections or cancer .
Case Study 1: Anticancer Activity
In a recent experimental study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the 4-position of the biphenyl ring significantly increased cytotoxicity against breast cancer cells. The compound's mechanism was attributed to its ability to induce oxidative stress and activate apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential application in developing new antimicrobial agents .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom on the 3-fluoro-4-methylphenyl group undergoes nucleophilic substitution under specific conditions.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Aromatic fluorination | KOH, DMSO, 80°C, 12 h | Hydroxy or methoxy derivatives | |
Amination | NH₃, Cu catalyst, 120°C | 3-Amino-4-methylphenyl substituted compound |
-
Mechanism : The electron-withdrawing nitrile and thiazole groups activate the aromatic ring for nucleophilic attack, facilitating substitution at the fluorine position.
Reduction of the Acrylonitrile Moiety
The nitrile group can be reduced to primary amines or imines.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Nitrile → Amine | LiAlH₄, THF, 0°C → RT, 6 h | 3-((3-Fluoro-4-methylphenyl)amino)propylamine | |
Selective reduction | H₂ (1 atm), Pd/C, ethanol, 50°C | Partially saturated acrylonitrile derivative |
-
Key Finding : Full reduction to the amine requires strong hydride agents, while catalytic hydrogenation may preserve the thiazole ring.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 5-position.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2 h | 5-Bromo-thiazole derivative | |
Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-thiazole derivative |
-
Regioselectivity : Substitution occurs preferentially at the 5-position due to electron-donating effects from the biphenyl group .
Oxidation Reactions
The nitrile and amine groups are susceptible to oxidation.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Nitrile → Carboxylic acid | KMnO₄, H₂O, 100°C, 8 h | Corresponding carboxylic acid | |
Amine → Nitroso derivative | H₂O₂, AcOH, RT, 4 h | 3-Nitroso-4-methylphenyl substituted compound |
-
Challenges : Over-oxidation of the thiazole ring can occur under harsh conditions.
Cycloaddition Reactions
The acrylonitrile moiety participates in [4+2] cycloadditions.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Diels-Alder reaction | Cyclopentadiene, BF₃·Et₂O, RT | Bicyclic adduct |
-
Stereochemistry : The (E)-configuration of the acrylonitrile group dictates endo/exo selectivity.
Hydrolysis Reactions
Controlled hydrolysis of the nitrile group yields amides or acids.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Nitrile → Amide | H₂SO₄ (20%), H₂O, 60°C, 3 h | 3-((3-Fluoro-4-methylphenyl)amino)propionamide | |
Amide → Carboxylic acid | NaOH (6M), reflux, 12 h | Corresponding carboxylic acid |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile?
- Answer : The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, analogous thiazole derivatives are prepared by reacting aromatic aldehydes with 4-thiazolidinones under basic conditions, followed by electrophilic substitution (e.g., using chloroacetyl chloride) . Specific protocols involve intermediates like 3-oxo-propionitriles and controlled acylation steps with reagents such as pivaloyl chloride and triethylamine in tetrahydrofuran (THF), achieving yields up to 44% after silica-gel chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Key signals include tert-butyl protons at 1.2 ppm and aromatic protons at 7.47–7.53 ppm .
- X-ray Crystallography : Used to resolve the (E)-configuration and confirm spatial arrangement, as demonstrated in related thiazole-acrylonitrile derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Answer : Statistical models like DoE integrate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, reducing side products and improving reproducibility . Factorial designs can identify critical factors (e.g., catalyst loading, reaction time) to maximize yield while minimizing resource use.
Q. What computational strategies predict the binding affinity or reactivity of this compound with biological targets?
- Answer :
- Molecular Docking : Models interactions with active sites (e.g., kinase domains) using software like AutoDock or Schrödinger. Substituents like the 3-fluoro-4-methylphenyl group may enhance hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic (e.g., Hammett constants) or steric descriptors with bioactivity data from analogs .
Q. How do structural modifications (e.g., substituent changes) influence the compound’s biological or physicochemical properties?
- Answer : Systematic SAR studies involve synthesizing analogs (e.g., replacing the biphenyl group with heteroaromatic rings) and testing in bioassays. For example:
- Fluorine Substitution : Enhances metabolic stability and membrane permeability .
- Thiazole Ring Modifications : Alter π-π stacking interactions, as seen in derivatives with pyridyl or quinolinyl substitutions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
- Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., ) to identify trends in activity-stability trade-offs.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3S/c1-17-7-12-22(13-23(17)26)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKWZEAIKNCENK-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.